6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a 4-methoxyphenyl group and a cyano group at the 4th position
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential effects on human microglia and neuronal cell models .
Mode of Action
It’s suggested that pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
It’s suggested that the possible mechanism of action of pyrimidine derivatives is observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It’s suggested that pyrimidine derivatives can exhibit promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile typically involves a multi-step reaction process. One common method is the cyclization of a suitable precursor containing the pyrimidine ring and the methoxyphenyl group. The reaction conditions often require the use of strong bases or acids, and the reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions . These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Addition: Electrophilic addition reactions may involve the use of electrophiles such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, substituted derivatives, and addition products.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)pyrimidine-2,4-diamine
6-Methoxy-2-(4-methoxyphenyl)benzobithiophene
6-Methoxy-2-(4-methoxyphenyl)benzothiophene
Uniqueness: 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBLGLSOFHGZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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